molecular formula C10H12BrClO B12095414 Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- CAS No. 1309932-97-5

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)-

Cat. No.: B12095414
CAS No.: 1309932-97-5
M. Wt: 263.56 g/mol
InChI Key: XLHKIRNIFZPTIV-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- typically involves multiple steps. One common method starts with the bromination of benzene to introduce the bromine substituent. This is followed by chlorination to add the chlorine substituent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and the electron-donating tert-butoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which can further react to form various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butoxy group in Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- makes it unique compared to other similar compounds. This group can significantly influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1309932-97-5

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-bromo-2-chloro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

XLHKIRNIFZPTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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